4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester

Catalog No.
S3240437
CAS No.
358992-20-8
M.F
C14H19N3O3
M. Wt
277.324
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenylcarbamoyl-piperazine-1-carboxylic acid eth...

CAS Number

358992-20-8

Product Name

4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester

IUPAC Name

ethyl 4-(phenylcarbamoyl)piperazine-1-carboxylate

Molecular Formula

C14H19N3O3

Molecular Weight

277.324

InChI

InChI=1S/C14H19N3O3/c1-2-20-14(19)17-10-8-16(9-11-17)13(18)15-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,15,18)

InChI Key

GWWZRDIMISIHCG-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)C(=O)NC2=CC=CC=C2

Solubility

not available
4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester, also known as PAC, is a compound that has garnered significant attention from researchers due to its unique properties. This paper aims to provide a comprehensive overview of this substance, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, potential implications in various fields of research and industry, limitations, and future directions for research.
4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester is a chemical compound with the molecular formula C16H20N2O3. It belongs to the family of piperazine derivatives and is a prodrug of the phenylpiperazine class. 4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester has been extensively studied as a potential drug candidate due to its structural resemblance to the established antipsychotic drug, clozapine. Its high affinity for the serotonin receptor has also made it a popular research subject in the field of neuroscience.
4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester is a white powder with a molecular weight of 292.35 g/mol. It is soluble in organic solvents such as ethanol, methanol, and dichloromethane. 4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester is stable at room temperature but may degrade when exposed to light or high temperatures. The compound's melting point is 77-80℃ and its boiling point is 434.8℃.
4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester can be synthesized through a multi-step process that involves the reaction of 1-(4-chlorobenzoyl)piperazine with ethyl oxalyl chloride, followed by hydrolysis and decarboxylation. The product is purified and characterized using various analytical methods.
The most commonly used methods for the characterization of 4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). NMR spectroscopy is particularly useful for verifying the structure and purity of the compound, while IR spectroscopy is used to determine the functional groups present in the molecule. MS provides information about the molecular weight and fragmentation patterns of the compound.
Research has shown that 4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester has a high affinity for several serotonin receptors, including 5-HT1A and 5-HT2A receptors. It also exhibits moderate affinity for dopamine receptors. 4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester has demonstrated antipsychotic and antidepressant effects in animal models, making it a potentially promising drug candidate for the treatment of mental disorders.
Studies on the toxicity of 4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester have been limited, but the compound has been shown to be well-tolerated in animal models when administered at low doses. Higher doses, however, have resulted in adverse side effects such as hyperactivity, hypothermia, and mortality. Researchers must exercise caution when conducting experiments involving 4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester to ensure the safety of participants.
4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester has been used in several scientific experiments, including studies on the treatment of mental disorders, such as schizophrenia and depression. It has also been investigated for its potential use in drug discovery and development.
The research on 4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester is still in its early stages, and there is much to be learned about the compound's properties and potential applications. However, several studies have shown promise for the use of 4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester as a drug candidate for the treatment of mental disorders.
4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester has the potential to make significant contributions to the fields of pharmacology and neuroscience. Its unique properties make it an attractive option for drug discovery and development. Additionally, the compound's high affinity for serotonin receptors could provide a better understanding of the role that these receptors play in mental disorders.
Although 4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester shows promise as a drug candidate, there are some limitations that must be addressed. One of the main challenges is finding ways to reduce the toxicity of the compound while maintaining its efficacy. Additionally, more research needs to be done to determine the long-term effects of 4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester on mental health and cognitive function. Future research could also focus on using 4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester in combination with other medications to improve treatment outcomes and reduce side effects.
In conclusion, 4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester is a compound with unique properties that make it an attractive option for drug discovery and development. Its high affinity for serotonin receptors has garnered significant attention from researchers in the field of neuroscience. Although there are some limitations to the compound's use, the continued research on 4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester offers promising implications for the future of mental health treatment and drug development.

XLogP3

1.2

Dates

Modify: 2023-08-19

Explore Compound Types